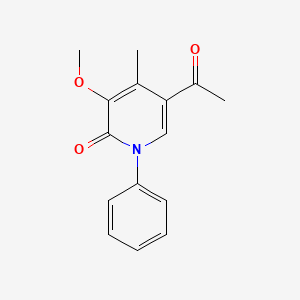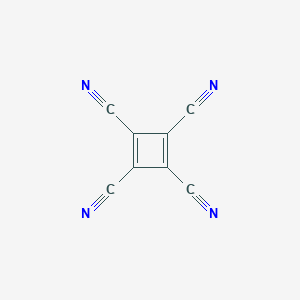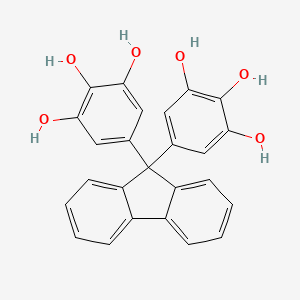
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoxaline core substituted with a fluorophenyl group, a nitro group, and a thiophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Nitro Group: Nitration of the quinoxaline core using nitric acid or a nitrating mixture.
Substitution with Fluorophenyl and Thiophenyl Groups: This step involves the use of appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the fluorophenyl and thiophenyl groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Analyse Des Réactions Chimiques
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Coupling Reactions: The thiophenyl group can be involved in further cross-coupling reactions to introduce additional substituents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as hydrogen gas. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
N-(3-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine: Lacks the nitro group, which may affect its chemical reactivity and biological activity.
6-Nitro-3-(thiophen-2-yl)quinoxalin-2-amine: Lacks the fluorophenyl group, which may influence its electronic properties and interactions with biological targets.
The presence of the fluorophenyl and nitro groups in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Numéro CAS |
832081-89-7 |
|---|---|
Formule moléculaire |
C18H11FN4O2S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-6-nitro-3-thiophen-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C18H11FN4O2S/c19-11-3-1-4-12(9-11)20-18-17(16-5-2-8-26-16)21-15-10-13(23(24)25)6-7-14(15)22-18/h1-10H,(H,20,22) |
Clé InChI |
PDNWERCZOPGXMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
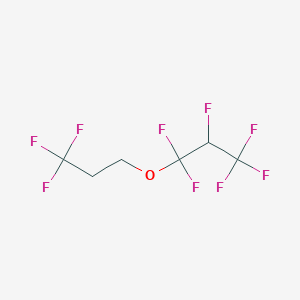
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
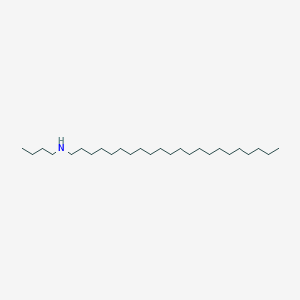

![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)

![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
